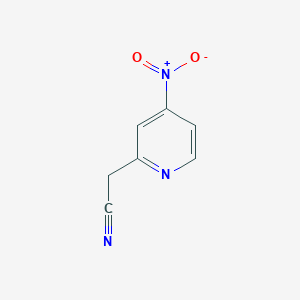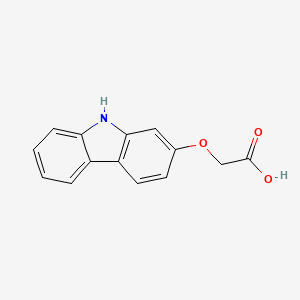
Acetic acid, (9H-carbazol-2-yloxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, (9H-carbazol-2-yloxy)- is a compound that features a carbazole moiety linked to an acetic acid group through an oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (9H-carbazol-2-yloxy)- typically involves the reaction of 9H-carbazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism where the carbazole nitrogen attacks the carbon of the chloroacetic acid, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for acetic acid, (9H-carbazol-2-yloxy)- are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would likely include steps for purification and isolation of the product to ensure high purity and yield.
化学反応の分析
Types of Reactions
Acetic acid, (9H-carbazol-2-yloxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its electronic properties.
Substitution: The compound can participate in substitution reactions, where functional groups on the carbazole ring or the acetic acid moiety are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce various reduced carbazole derivatives.
科学的研究の応用
Acetic acid, (9H-carbazol-2-yloxy)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Materials Science: Employed in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Biology and Medicine: Investigated for potential biological activity and therapeutic applications, although specific uses in medicine are still under research.
Industry: Utilized in the production of advanced materials with specific electronic properties.
作用機序
The mechanism by which acetic acid, (9H-carbazol-2-yloxy)- exerts its effects is primarily related to its ability to interact with various molecular targets. The carbazole moiety can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the electronic properties of materials and potentially affecting biological systems.
類似化合物との比較
Similar Compounds
Carbazole: The parent compound, which lacks the acetic acid moiety.
Carbazol-9-yl-acetic acid: A similar compound with the acetic acid group attached at the 9-position of the carbazole ring.
Polycarbazole: A polymeric form of carbazole with different electronic properties.
Uniqueness
Acetic acid, (9H-carbazol-2-yloxy)- is unique due to the specific positioning of the acetic acid group at the 2-position of the carbazole ring. This structural feature imparts distinct electronic and chemical properties, making it valuable for specific applications in materials science and organic electronics.
特性
CAS番号 |
300345-74-8 |
|---|---|
分子式 |
C14H11NO3 |
分子量 |
241.24 g/mol |
IUPAC名 |
2-(9H-carbazol-2-yloxy)acetic acid |
InChI |
InChI=1S/C14H11NO3/c16-14(17)8-18-9-5-6-11-10-3-1-2-4-12(10)15-13(11)7-9/h1-7,15H,8H2,(H,16,17) |
InChIキー |
DBTXBCCOKOKVMR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)OCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~1~,N~4~-Bis[(1R)-1-phenylethyl]butane-1,4-diamine](/img/structure/B14236369.png)
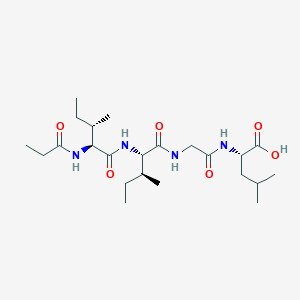
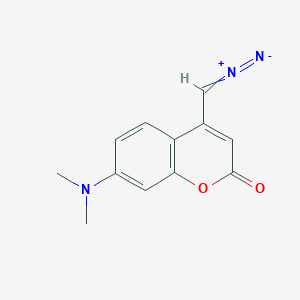
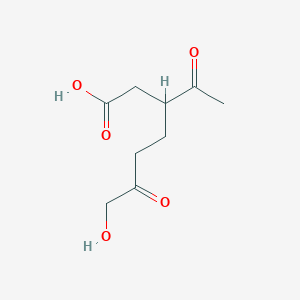
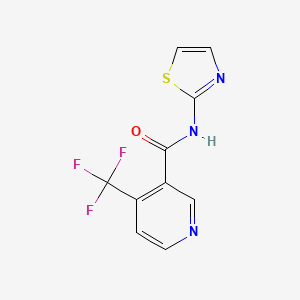
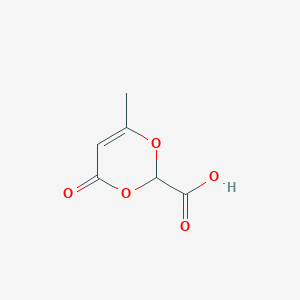
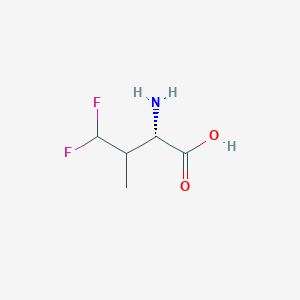
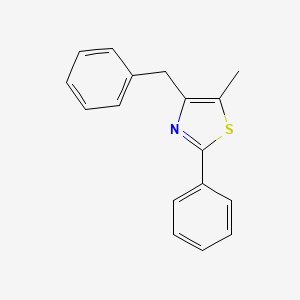
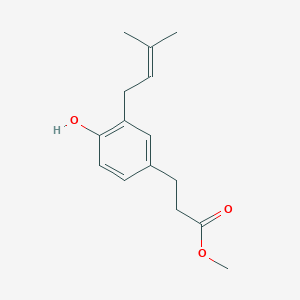

![Silane, [5-(2-propenyl)-1,3-phenylene]bis[trimethyl-](/img/structure/B14236434.png)
